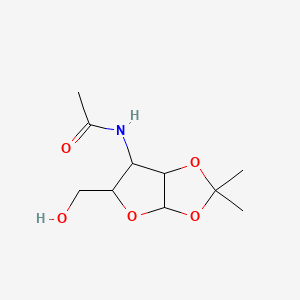
2,5-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by its white to off-white solid appearance and is soluble in water, alcohol, and ether.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2,5-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride typically involves the reaction of 2,5-dimethylbenzyl chloride with N-(2-(diethylamino)ethyl)carbamate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously collected and purified.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products depend on the nucleophile used, such as nitriles or ethers.
Aplicaciones Científicas De Investigación
2,5-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride involves its interaction with specific molecular targets. It is believed to act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect neurotransmitter release and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride: This compound is similar in structure and has similar applications in medicinal chemistry.
4-Amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide: Another compound with similar biological activity and applications.
Uniqueness
2,5-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
101491-61-6 |
|---|---|
Fórmula molecular |
C16H27ClN2O2 |
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
2-[(2,5-dimethylphenyl)methoxycarbonylamino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)10-9-17-16(19)20-12-15-11-13(3)7-8-14(15)4;/h7-8,11H,5-6,9-10,12H2,1-4H3,(H,17,19);1H |
Clave InChI |
KHNAZGKCNTYISY-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCNC(=O)OCC1=C(C=CC(=C1)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















